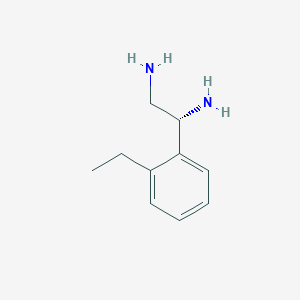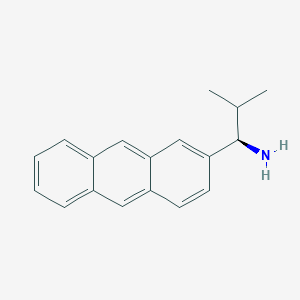
(1R)-1-(2-Anthryl)-2-methylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a chiral amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the anthracene group imparts unique photophysical properties, making it a subject of study in photochemistry and photophysics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromoanthracene and ®-2-methylpropylamine.
Grignard Reaction: 2-Bromoanthracene is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with ®-2-methylpropylamine under anhydrous conditions to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Systems: Selection of solvents that maximize yield and purity.
Purification: Advanced purification techniques like column chromatography or recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene group to dihydroanthracene.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: N-substituted amines.
Aplicaciones Científicas De Investigación
(1R)-1-(2-Anthryl)-2-methylpropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with molecular targets through:
Binding: The anthracene moiety can intercalate into DNA, affecting its function.
Pathways: The compound can modulate signaling pathways by interacting with specific proteins or enzymes.
Comparación Con Compuestos Similares
(1R)-1-(2-Anthryl)-2-methylpropanol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(2-Anthryl)-2-methylpropanoic acid: Contains a carboxyl group instead of an amine.
Uniqueness:
Photophysical Properties: The presence of the anthracene group imparts unique photophysical properties.
Chirality: The chiral center in (1R)-1-(2-Anthryl)-2-methylpropylamine adds to its uniqueness, influencing its interactions with biological targets.
Propiedades
Fórmula molecular |
C18H19N |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
(1R)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m1/s1 |
Clave InChI |
XYRDBHHDUROQIL-GOSISDBHSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
SMILES canónico |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



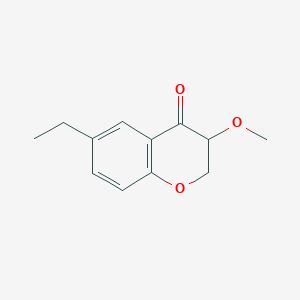
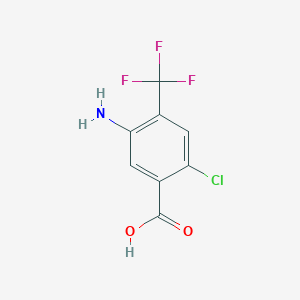
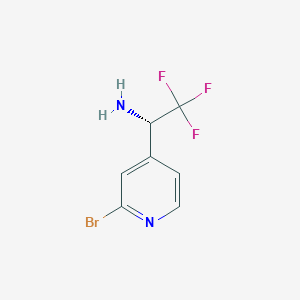
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
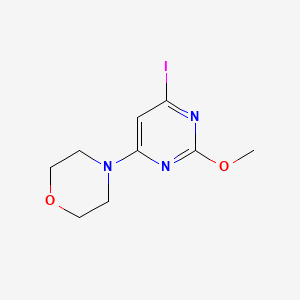
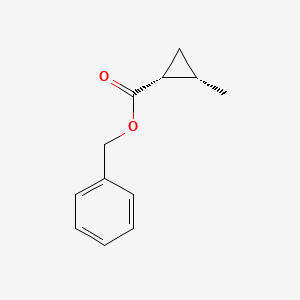
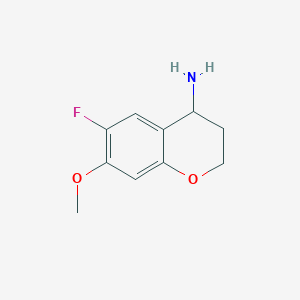
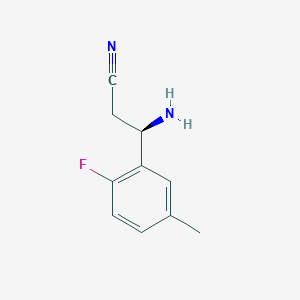

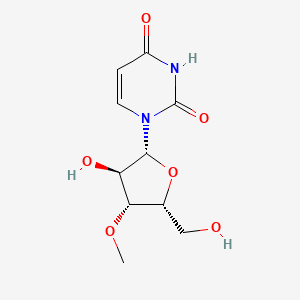
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
